

Technical Support Center: 4-Bromo-2-chloro-6-nitroaniline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Bromo-2-chloro-6-nitroaniline**

Cat. No.: **B1282728**

[Get Quote](#)

Introduction

4-Bromo-2-chloro-6-nitroaniline (CAS No: 34033-41-5) is a halogenated nitroaromatic compound utilized as an intermediate in complex organic synthesis.^[1] Its specific combination of functional groups—bromo, chloro, nitro, and amino—makes it a versatile building block, but also necessitates stringent handling and storage protocols to ensure user safety and experimental integrity. This guide provides in-depth technical support, addressing common challenges and questions encountered during the use of this compound.

Core Hazard Profile & Key Data

Understanding the hazard profile is the foundation of safe handling. **4-Bromo-2-chloro-6-nitroaniline** and its isomers are classified as hazardous substances.^{[2][3]} The primary risks are associated with its toxicity upon exposure through multiple routes and its potential for causing irritation.^{[4][5]}

GHS Hazard Summary

Hazard Class	Hazard Statement	Source(s)
Acute Toxicity, Oral	H302: Harmful if swallowed.	[3][5]
Acute Toxicity, Dermal	H311/H312: Toxic/Harmful in contact with skin.	[3][4]
Acute Toxicity, Inhalation	H331/H332: Toxic/Harmful if inhaled.	[3][4]
Skin Corrosion/Irritation	H315: Causes skin irritation.	[3][4][5]
Serious Eye Damage/Irritation	H319: Causes serious eye irritation.	[3][4][5]
Specific Target Organ Toxicity	H373: May cause damage to organs through prolonged or repeated exposure.	
Aquatic Hazard (Chronic)	H410: Very toxic to aquatic life with long lasting effects.	

Physicochemical Properties

Property	Value	Source(s)
Molecular Formula	C ₆ H ₄ BrCIN ₂ O ₂	[1][6]
Molecular Weight	~251.46 g/mol	[1][3][6]
Appearance	Pale yellow to orange powder/crystal.	[7]
Solubility	Insoluble in water. Soluble in Chloroform, DMSO, Methanol.	[8][9]
Stability	Stable under normal, recommended storage conditions.	[8]

Troubleshooting Guide: Experimental Challenges

This section addresses specific issues that may arise during experimentation, focusing on the causality behind the problem and providing actionable solutions.

Q: I've noticed the color of the solid has darkened from a pale yellow to a brownish-orange after several uses. Is the reagent compromised?

A: This is a common observation with nitroaniline compounds and typically indicates minor degradation, often due to exposure to light, air, or moisture. While slight color change may not significantly impact all synthetic applications, it signals a potential decrease in purity.

- Causality: Nitroanilines can be sensitive to light and oxidation. The amino and nitro groups can undergo complex reactions, leading to the formation of colored impurities. Moisture can also cause the material to clump and may facilitate decomposition.[\[10\]](#)
- Troubleshooting Steps:
 - Assess Impact: For non-critical steps, the material might still be usable. For sensitive, high-purity applications (e.g., final API synthesis steps), it is highly recommended to use a fresh, unopened container or purify the existing material.
 - Verify Purity: If possible, run a quick purity check (e.g., TLC, melting point) against a reference standard or the certificate of analysis. The melting point for similar compounds is in the range of 110-113°C and 176-178°C, a significant deviation could indicate impurity.[\[7\]](#)[\[9\]](#)[\[11\]](#)
 - Preventive Action: Always store the compound in a tightly sealed, opaque container.[\[8\]](#) For long-term storage, consider placing it inside a desiccator and flushing the container with an inert gas like argon or nitrogen.[\[7\]](#)

Q: I am experiencing a persistent, faint chemical odor and slight eye irritation when weighing out the compound, even though my fume hood is on. What is causing this?

A: This indicates a containment breach and exposure. The cause is likely related to airflow dynamics or handling technique, as **4-Bromo-2-chloro-6-nitroaniline** is a fine powder that can be easily aerosolized.

- Causality: The compound is harmful if inhaled and causes serious eye irritation.[3] Even minute quantities of airborne dust can cause these symptoms. Rapid movements, improper fume hood sash height, or external drafts can pull contaminants out of the hood's protective zone.
- Troubleshooting Steps:
 - Review Fume Hood Use: Ensure the sash is at the lowest practical working height. Avoid placing bulky equipment near the front of the hood, which can disrupt airflow. Check that the fume hood's certification is current.
 - Refine Handling Technique: When weighing, transfer the solid slowly and carefully. Use an anti-static weighing dish to prevent the powder from "jumping." Avoid creating dust clouds by dropping scoops of powder from a height.[12]
 - Upgrade PPE: If dust generation is unavoidable, upgrade your respiratory protection from a standard surgical mask to a NIOSH-approved respirator with particulate filters.[2][12] Always wear chemical safety goggles, not just safety glasses.[2]

Q: After my experiment, I noticed a yellow stain on my nitrile gloves that won't wash off. Did the chemical permeate the glove?

A: Yes, this is a strong indicator of glove permeation or contamination. Nitrile gloves provide good splash protection but are not impervious to all chemicals, especially with prolonged contact.

- Causality: **4-Bromo-2-chloro-6-nitroaniline** is toxic in contact with skin.[3] A stain indicates that the chemical has either permeated the glove material or is on the surface. You must assume contact has occurred and that the glove's protective barrier is compromised.
- Troubleshooting Steps:
 - Immediate Action: Stop work immediately. Carefully remove the contaminated gloves, avoiding contact with your skin, and dispose of them as hazardous waste.[2]
 - Decontaminate: Thoroughly wash your hands with soap and water for at least 15 minutes. [4][13]

- Preventive Action: Practice double-gloving, especially for extended procedures or when handling larger quantities.[\[13\]](#) Change gloves immediately after any known contact or at regular intervals (e.g., every 30-60 minutes) during prolonged handling. Consult glove manufacturer data for specific breakthrough times if available.

Frequently Asked Questions (FAQs)

Q: What is the correct personal protective equipment (PPE) for handling **4-Bromo-2-chloro-6-nitroaniline**?

A: A comprehensive PPE strategy is mandatory. The following table outlines the requirements based on safety protocols for hazardous nitroaromatic compounds.[\[2\]](#)[\[12\]](#)

Body Part	Personal Protective Equipment	Specifications and Recommendations
Eyes/Face	Chemical safety goggles with side shields or a face shield.	Must be worn to protect against splashes and airborne dust. [2] [10] [12]
Skin	Chemical-resistant gloves (e.g., Nitrile, Neoprene).	Inspect gloves before each use. Double-gloving is recommended for enhanced protection. [12] [13]
Lab coat or chemical-resistant coveralls.	To prevent any possibility of skin contact. [10] [12]	
Respiratory	NIOSH/MSHA approved respirator.	Required when working outside a fume hood, if dust is generated, or if irritation is experienced. [2] [12]
Feet	Closed-toe shoes.	Standard laboratory practice to protect against spills. [12]

Q: What are the ideal storage conditions for this compound?

A: Proper storage is crucial for maintaining chemical stability and ensuring safety.

- Temperature: Store in a cool, dry place, typically at room temperature (20 to 22 °C).[9][12][14]
- Atmosphere: Keep the container tightly sealed to prevent moisture ingress.[8][12][15] For long-term storage or for high-purity grades, storing under an inert gas (e.g., argon) is advisable.[7]
- Light: Protect from light by using an opaque container and storing it in a cabinet.[7]
- Location: Store in a well-ventilated area designated for hazardous chemicals, away from incompatible materials.[2][8][12]

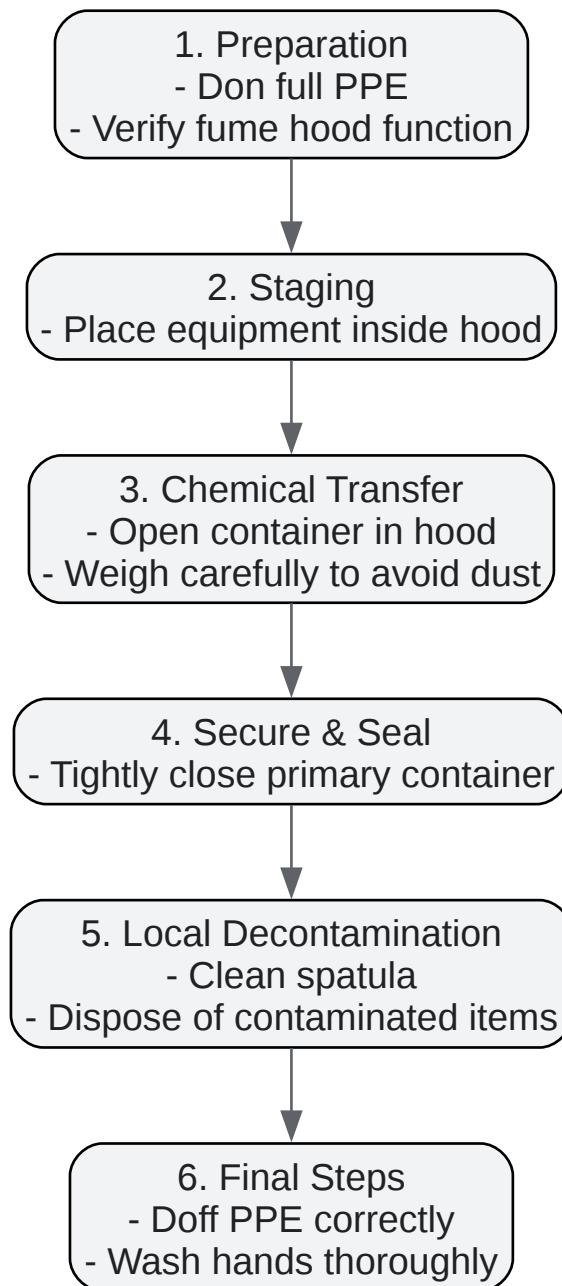
Q: What materials are chemically incompatible with **4-Bromo-2-chloro-6-nitroaniline**?

A: Avoid contact with strong oxidizing agents (e.g., perchlorates, nitrates), strong acids (e.g., sulfuric acid, hydrochloric acid), and acid chlorides.[5][10][12] Contact with these substances can lead to vigorous or explosive reactions.

Q: How do I dispose of waste and contaminated materials?

A: All materials contaminated with **4-Bromo-2-chloro-6-nitroaniline**, including empty containers, used PPE, and spill cleanup debris, must be treated as hazardous waste.[2][16]

- Collect all waste in a suitable, clearly labeled, and sealed container.[2]
- Do not mix with other waste streams unless compatibility has been confirmed.
- Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[16]

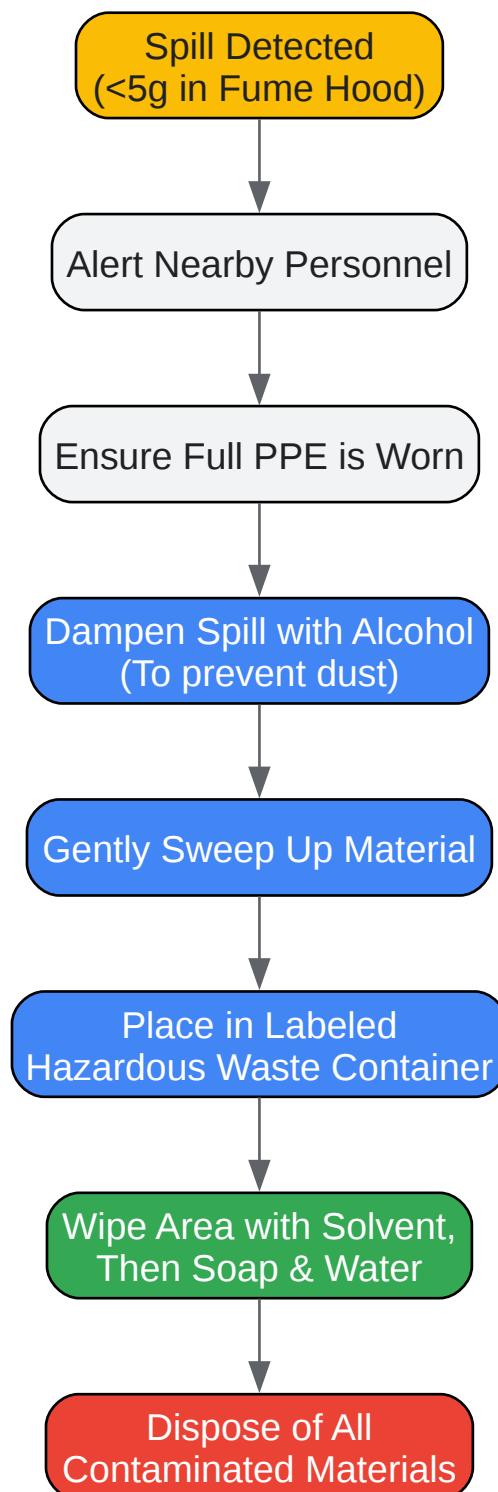

Standard Operating Protocols

Protocol 1: Safe Handling & Weighing Workflow

This protocol minimizes exposure during routine handling.

- Preparation: Don all required PPE as detailed in the table above. Verify that the chemical fume hood is operational and the sash is at the appropriate height.

- **Staging:** Place all necessary equipment (spatula, weigh boat, secondary container) inside the fume hood before introducing the chemical.
- **Transfer:** Retrieve the container from storage. Open it inside the fume hood. Use a clean spatula to carefully transfer the desired amount of solid to the weigh boat. Minimize the height from which the powder is dropped to prevent dust formation.
- **Sealing:** Tightly close the primary container immediately after dispensing.
- **Cleanup:** Clean the spatula with a solvent-dampened wipe. Dispose of the wipe and any contaminated weigh boat as hazardous waste.
- **Doffing:** Remove PPE in the correct order (gloves first), and wash hands thoroughly with soap and water.[\[2\]](#)[\[4\]](#)


[Click to download full resolution via product page](#)

*Caption: Workflow for Safe Handling of **4-Bromo-2-chloro-6-nitroaniline**.*

Protocol 2: Small Solid Spill Response

This protocol outlines the steps for managing a small spill (<5 grams) inside a chemical fume hood.

- Alert & Isolate: Alert personnel in the immediate area. Do not attempt to clean up a spill outside of a fume hood without proper respiratory protection.
- Contain Dust: Do NOT use a dry brush or towel. If available, gently dampen the solid spill material with a small amount of alcohol (e.g., isopropanol) to prevent dust from becoming airborne.[17]
- Collect Material: Use a plastic scoop or cardboard to carefully sweep the dampened material onto a weigh boat or into a dustpan.[12]
- Package Waste: Transfer the collected material into a container labeled "Hazardous Waste: **4-Bromo-2-chloro-6-nitroaniline** debris."
- Final Decontamination: Wipe the spill area with absorbent paper dampened with alcohol, followed by a wash with soap and water solution.[17]
- Dispose: Place all cleanup materials (wipes, gloves, etc.) into the hazardous waste container and seal it for disposal.

[Click to download full resolution via product page](#)

Caption: Decision workflow for a small solid chemical spill.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromo-2-chloro-6-nitroaniline | C₆H₄BrClN₂O₂ | CID 13443119 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 2-Bromo-4-chloro-6-nitrobenzenamine | C₆H₄BrClN₂O₂ | CID 11064884 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. 2-Bromo-6-chloro-4-nitroaniline | C₆H₄BrClN₂O₂ | CID 66832 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 7. 2-BROMO-6-CHLORO-4-NITROANILINE | 99-29-6 [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. 4-Bromo-2-nitroaniline | 875-51-4 [amp.chemicalbook.com]
- 10. nj.gov [nj.gov]
- 11. 4-Bromo-2-nitroaniline | CAS#:875-51-4 | Chemsoc [chemsoc.com]
- 12. benchchem.com [benchchem.com]
- 13. amherst.edu [amherst.edu]
- 14. hoffmanchemicals.com [hoffmanchemicals.com]
- 15. static.cymitquimica.com [static.cymitquimica.com]
- 16. aarti-industries.com [aarti-industries.com]
- 17. 4-CHLORO-2-NITROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- To cite this document: BenchChem. [Technical Support Center: 4-Bromo-2-chloro-6-nitroaniline]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1282728#handling-and-storage-of-4-bromo-2-chloro-6-nitroaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com